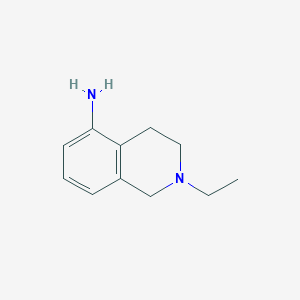

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Description

Properties

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEJAFIVZNAXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, saturated amine derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound that falls under the class of tetrahydroisoquinolines (THIQ), which have garnered interest for their diverse biological activities . While specific applications of this compound are not detailed in the search results, the broader applications of THIQ analogs and related compounds provide a context for potential uses.

General Applications of Tetrahydroisoquinolines (THIQs)

- Medicinal Chemistry: THIQ-based compounds have demonstrated biological activities against infective pathogens and neurodegenerative disorders . They are used in the development of novel analogs with potent biological activity .

- Antiviral Research: Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and found to suppress SARS-CoV-2 replication . These compounds have shown comparable potency to chloroquine (CQ) or hydroxychloroquine (HCQ) and may inhibit post-entry viral replication .

- Antimicrobial Activity: Tetrahydroisoquinoline derivatives have been evaluated for antimicrobial activity against various bacteria and fungi . Some derivatives have shown activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anti-inflammatory Activity: THIQ derivatives have demonstrated anti-inflammatory properties . Some compounds have shown comparable anti-inflammatory activity to that of indomethacin .

- Cancer Research: Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists/agonists, making them potential therapeutic agents for breast cancer . They have shown antiproliferative activity against breast cancer cell lines .

Life Science Products

this compound is listed as a life science product, implying its use in various life science applications . American Elements supplies this compound in various volumes, including bulk quantities, and can produce materials to customer specifications . The material can be produced in high and ultra-high purity forms and to many standard grades, including pharmaceutical grades .

Given the information from the search results, this compound may be relevant in the following areas:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Alkyl Chain Length : The ethyl and propyl analogs exhibit increased lipophilicity compared to the methyl variant, which may enhance membrane permeability but reduce aqueous solubility. This trend is critical in drug design for optimizing bioavailability .

- Stability : The ethyl derivative requires stringent storage conditions (2–8°C, argon), suggesting greater sensitivity to oxidation or thermal degradation than the methyl analog, which is stable at room temperature .

- Crystallography: A related compound, N-(4-Chlorobenzylidene)-3,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-amine, demonstrates that substituents influence molecular planarity and crystal packing via C–H⋯C interactions. Ethyl groups may similarly affect conformational stability .

Biological Activity

Overview

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine (2-E-THIQ) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. Its molecular formula is C₁₁H₁₆N₂, and it features a bicyclic structure that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 2-E-THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-E-THIQ is primarily attributed to its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems and cellular processes by binding to specific receptors or enzymes. The exact molecular targets are still under investigation; however, preliminary studies suggest that it may affect:

- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.

- Enzymatic Activity : Inhibition of enzymes such as cathepsin B and calpain .

- Ion Channels : Interaction with potassium and sodium channels, leading to potential antiepileptic and analgesic effects .

Biological Activities

Research indicates that 2-E-THIQ exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.

- Anticancer Potential : Inhibition of tumor cell growth has been reported in some studies.

- Neuroprotective Effects : Potential applications in treating neurodegenerative disorders due to its structural similarity to known neuroprotective agents.

Antiviral Activity

A recent study highlighted the anti-SARS-CoV-2 activity of tetrahydroisoquinoline derivatives, showing that compounds similar to 2-E-THIQ effectively suppressed viral replication in vitro. One derivative demonstrated an EC50 value of 3.15 μM against SARS-CoV-2, indicating significant antiviral properties .

Anticancer Studies

In another study focusing on the structural activity relationship (SAR) of tetrahydroisoquinoline derivatives, it was found that modifications at the nitrogen position can enhance anticancer activity. Compounds similar to 2-E-THIQ were shown to inhibit tumor-relevant enzymes effectively .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-E-THIQ compared to other tetrahydroisoquinoline derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique ethyl substitution enhancing bioactivity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Anticancer | Different pharmacological profiles |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Potentially enhanced neuroprotective effects |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Increased lipophilicity affecting bioavailability |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine in laboratory settings?

- Methodological Answer : Safety protocols include strict adherence to hazard codes such as P210 (avoiding heat sources, sparks, or open flames) and P201 (obtaining specialized handling instructions prior to use). Storage should prioritize temperature-controlled environments away from ignition sources. Personal protective equipment (PPE) like flame-resistant lab coats and chemical-resistant gloves is mandatory. Contingency plans for spills or exposure should align with P101 (carrying product labels for medical assistance) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Characterization should combine 1H/13C NMR for functional group analysis, HPLC for purity assessment (≥95% as a benchmark for research-grade compounds), and mass spectrometry (MS) for molecular weight confirmation (e.g., theoretical vs. observed m/z). Cross-referencing with CAS registry data (if available) ensures consistency with literature .

Q. What synthetic strategies are plausible for this compound?

- Methodological Answer : While direct synthesis routes are not detailed in the provided evidence, analogous tetrahydroisoquinoline derivatives (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) suggest reductive amination or Pictet-Spengler cyclization as viable pathways. Reaction optimization might involve controlling temperature (e.g., 100°C drying in zeolite synthesis ) and catalysts like Pd/C for hydrogenation. Solvent selection should minimize side reactions in heterocyclic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Systematic optimization includes:

- DoE (Design of Experiments) : Varying temperature, pressure, and catalyst loadings.

- In situ monitoring : Techniques like FT-IR or Raman spectroscopy to track intermediate formation.

- Post-synthesis purification : Gradient chromatography or recrystallization, informed by purity standards (e.g., 97% purity thresholds for structurally similar amines ).

- Catalyst screening : Testing alternatives to ETMI (2-ethyl-1,3,4-trimethylimidazolium), which is used in zeolite synthesis but may inspire ionic liquid-mediated reactions .

Q. What computational approaches aid in predicting the reactivity or binding properties of this compound?

- Methodological Answer :

- DFT (Density Functional Theory) : Models electron distribution to predict nucleophilic/electrophilic sites.

- Molecular docking : Screens potential biological targets (e.g., neurotransmitter receptors) using structural analogs like tetrahydrobenzazepines as templates .

- MD (Molecular Dynamics) simulations : Assess stability in solvent systems or protein binding pockets.

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

- Methodological Answer :

- Multi-technique validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, unexpected peaks in NMR may indicate stereoisomers or degradation products.

- Batch comparison : Analyze multiple synthesis batches to distinguish systematic errors (e.g., impurity profiles from inconsistent Al content, as seen in zeolite synthesis ).

- Reference standards : Cross-check against EPA systematic naming conventions or CAS registry entries to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.